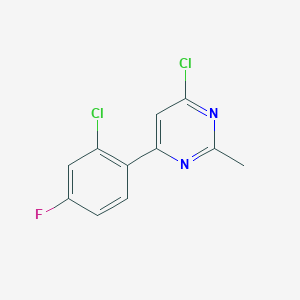

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

CAS No.: 1546083-42-4

Cat. No.: VC3114956

Molecular Formula: C11H7Cl2FN2

Molecular Weight: 257.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1546083-42-4 |

|---|---|

| Molecular Formula | C11H7Cl2FN2 |

| Molecular Weight | 257.09 g/mol |

| IUPAC Name | 4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 |

| Standard InChI Key | HTSYLSNTRHUQES-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |

Introduction

Chemical Structure and Properties

Chemical Identity

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine possesses specific chemical identifiers that distinguish it from other related compounds. The following table summarizes its key identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1546083-42-4 |

| Molecular Formula | C₁₁H₇Cl₂FN₂ |

| Molecular Weight | 257.09 g/mol |

| IUPAC Name | 4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 |

| Standard InChIKey | HTSYLSNTRHUQES-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |

This compound features a molecular structure containing 11 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 nitrogen atoms, resulting in its C₁₁H₇Cl₂FN₂ formula.

Physical Properties

While specific experimental data on the physical properties of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is limited in the scientific literature, certain properties can be inferred based on its structural characteristics and comparison with similar compounds:

| Property | Expected Characteristics |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Appearance | Likely white to off-white powder |

| Solubility | Soluble in common organic solvents (DMSO, chloroform, methanol); limited water solubility |

| Stability | Stable under normal conditions; potentially moisture-sensitive due to reactive chlorine at position 4 |

| LogP | Approximately 3.5-4.5 (indicating moderate lipophilicity) |

| Melting Point | Expected range: 90-130°C (based on similar halogenated pyrimidines) |

These properties make the compound suitable for various synthetic applications where controlled reactivity and specific solubility profiles are desirable .

Structural Characteristics

The molecular architecture of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine consists of several key structural elements:

-

A pyrimidine core with nitrogen atoms at positions 1 and 3

-

A methyl group at position 2 of the pyrimidine ring

-

A chlorine atom at position 4 of the pyrimidine ring

-

A 2-chloro-4-fluorophenyl substituent at position 6 of the pyrimidine ring

Synthesis and Chemical Reactions

Key Reactions

The 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine molecule can participate in various chemical transformations, primarily through reactions at the chlorine-bearing carbon (C-4) of the pyrimidine ring:

-

Nucleophilic Aromatic Substitution Reactions:

-

Reaction with amines to form amino-substituted derivatives

-

Reaction with alcohols to yield alkoxy-substituted compounds

-

Reaction with thiols to produce thioether derivatives

-

-

Cross-Coupling Reactions:

-

Suzuki coupling with boronic acids to introduce carbon-based substituents

-

Buchwald-Hartwig amination for direct C-N bond formation

-

Sonogashira coupling with terminal alkynes

-

-

Reduction Reactions:

-

Catalytic hydrogenation to remove the chlorine at position 4

-

Selective reduction to modify functional groups

-

-

C-H Functionalization:

-

Potential functionalization of the methyl group at position 2 through various methodologies

-

These reactions can be employed to create libraries of derivatives with tailored properties for specific applications .

Comparative Analysis with Similar Compounds

Comparing 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine with structurally related compounds provides valuable insights into structure-property relationships:

These comparisons highlight how subtle structural modifications can significantly impact the chemical, physical, and potentially biological properties of pyrimidine derivatives.

Future Prospects and Challenges

The development and application of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine present both opportunities and challenges:

Future Research Directions:

-

Structure-Activity Relationship Studies: Systematic modification of the substituents to optimize properties for specific applications, particularly focusing on the effects of different halogen patterns.

-

Synthetic Methodology Development: Exploration of more efficient and selective synthetic routes, potentially employing modern transition metal catalysis or flow chemistry approaches.

-

Biological Screening Programs: Comprehensive evaluation of potential biological activities across multiple therapeutic areas, with a focus on cancer, infectious diseases, and inflammatory conditions.

-

Computational Studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of derivatives.

Challenges:

-

Synthetic Accessibility: Developing scalable, cost-effective synthetic routes with high selectivity for industrial applications.

-

Physicochemical Optimization: Balancing lipophilicity, aqueous solubility, and metabolic stability for potential pharmaceutical applications.

-

Toxicological Considerations: Addressing potential toxicity concerns associated with halogenated compounds, particularly for long-term or high-dose applications.

-

Intellectual Property Landscape: Navigating existing patents and identifying novel chemical space for proprietary developments.

Addressing these challenges will require interdisciplinary collaboration between synthetic chemists, medicinal chemists, computational scientists, and biologists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume